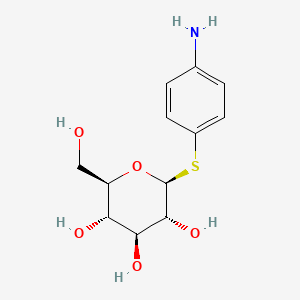

4-Aminophenyl 1-Thio-beta-D-glucopyranoside

Descripción

BenchChem offers high-quality 4-Aminophenyl 1-Thio-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl 1-Thio-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and molecular weight of 4-aminophenyl thioglucoside

Technical Deep Dive: 4-Aminophenyl 1-thio- -D-glucopyranoside

Executive Summary

4-Aminophenyl 1-thio-

This guide details the physicochemical properties, synthetic pathways, and self-validating protocols for the deployment of 4-APTG in drug development and nanotechnology.

Chemical Identity & Structural Analysis

Molecular Specifications

The distinction between the O-glucoside and S-glucoside (thioglucoside) is chemically significant. The sulfur atom introduces a larger atomic radius and different bond angle at the anomeric center, affecting the conformation slightly but dramatically increasing metabolic stability.

| Property | Specification | Notes |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(4-aminophenylthio)-6-(hydroxymethyl)oxane-3,4,5-triol | Often referred to as p-aminophenyl 1-thio- |

| Chemical Formula | C₁₂H₁₇NO₅S | Critical: Contains Sulfur (S), unlike the O-glucoside ( |

| Molecular Weight | 287.33 g/mol | Heavier than O-analogue (271.27 g/mol ) due to S substitution. |

| Anomeric Config | ||

| Precursor CAS | 2788-56-9 | Refers to the Nitro derivative (starting material). |

| Solubility | DMSO, Water, Methanol | Amine group increases solubility in acidic media. |

Structural Topology

The molecule consists of three distinct functional domains:

-

The Glycone (Glucose): Provides molecular recognition specificity for glucose-binding proteins (e.g., GLUT transporters, lectins).

-

The Thio-Linkage (S-Glycoside): A hydrolytically stable bond resistant to

-glucosidase cleavage. -

The Aglycone (4-Aminophenyl): An aromatic scaffold with a reactive primary amine (

) serving as a chemical handle for conjugation (e.g., amide coupling, diazonium salt formation).

Synthesis & Purification Strategy

The synthesis of 4-APTG is classically achieved via the chemoselective reduction of its nitro-precursor, 4-nitrophenyl 1-thio-

Reaction Pathway Visualization

The following diagram illustrates the reduction workflow and the logic branch for subsequent functionalization.

Figure 1: Synthetic pathway transforming the nitro-precursor to the target amine.[1] The thio-linkage remains intact during standard catalytic hydrogenation.

Detailed Experimental Protocol (Self-Validating)

Objective: Reduction of 4-nitrophenyl 1-thio-

Reagents:

-

Precursor: 4-Nitrophenyl 1-thio-

-D-glucopyranoside (1.0 eq). -

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

-

Solvent: Anhydrous Methanol (MeOH).

-

Hydrogen source:

balloon (1 atm).

Step-by-Step Methodology:

-

Dissolution: Dissolve 500 mg of the nitro-precursor in 15 mL of anhydrous MeOH in a round-bottom flask. Sonicate if necessary to ensure full solvation.

-

Inerting: Purge the flask with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (prevents catalyst poisoning).

-

Catalyst Addition: Carefully add 50 mg of Pd/C (10% w/w). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Attach a hydrogen balloon. Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Self-Validation (TLC Check):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM:MeOH (4:1).

-

Observation: The starting material (Nitro) will appear as a UV-active spot (

). The product (Amine) will appear at a lower

-

-

Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C. Wash the pad with 10 mL MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield an off-white solid.

Yield Expectation: >90%. Storage: Store at -20°C under inert atmosphere. The amine is prone to oxidation (browning) over time if exposed to air.

Analytical Characterization

To ensure the integrity of the thio-linkage and the correct reduction of the amine, the following spectral features must be confirmed.

Proton NMR ( H-NMR) in DMSO-

-

Aromatic Region (6.5 – 7.5 ppm): Look for the characteristic AA'BB' splitting pattern of the para-substituted benzene ring.

-

The protons ortho to the amine will shift upfield (shielded) compared to the nitro precursor, typically appearing around 6.5 ppm.

-

-

Anomeric Proton (H-1): A doublet appearing around 4.5 – 5.0 ppm.

-

Coupling Constant (

): Critical for stereochemistry. A

-

-

Amine Protons (

): A broad singlet around 5.0 – 5.5 ppm (exchangeable with

Mass Spectrometry (ESI-MS)

-

Target Ion: Look for

. -

Calculation:

Da. -

Isotope Pattern: Sulfur (

) has a significant

Functional Applications

The utility of 4-APTG lies in its dual nature: it is a stable glycomimetic and a surface linker .

Surface Functionalization (Biosensors)

The primary amine allows for covalent attachment to carboxylated surfaces (via EDC/NHS chemistry) or gold surfaces (via diazotization).

Workflow: Electrochemical Grafting

-

Diazotization: React 4-APTG with

to generate the diazonium salt in situ. -

Electro-reduction: Apply a negative potential to a carbon electrode. The diazonium group is released as

, generating an aryl radical. -

Covalent Bond: The radical attacks the carbon surface, forming a robust C-C bond.

-

Result: A glucose-presenting surface that cannot be hydrolyzed by glucosidases, ideal for studying lectin binding without degradation.

Figure 2: Workflow for converting 4-APTG into a surface-active diazonium species for sensor fabrication.

Glycosidase Inhibition

Because the S-C bond is longer and the C-S-C angle is narrower than the O-C-O angle in natural substrates, 4-APTG acts as a competitive inhibitor. It binds to the active site of

References

-

Sigma-Aldrich.4-Nitrophenyl

-D-thioglucopyranoside (Precursor Data).Link -

PubChem. 4-Aminophenyl glucoside (Structural Analog Comparison). National Library of Medicine. Link

-

Synthose.4-Aminophenyl 1-thio-

-D-galactopyranoside (Isomer Comparison & Physical Data).Link -

Cayman Chemical.4-Nitrophenyl

-D-glucopyranoside (Spectroscopic Standards).Link -

ChemicalBook.4-Aminophenyl-1-thio-

-D-galactopyranoside Properties.Link

Difference between 4-aminophenyl 1-thio-beta-D-glucoside and galactoside

Comparative Technical Guide: 4-Aminophenyl 1-thio- -D-glucoside vs. Galactoside

Executive Summary

In the field of glycobiology and protein purification, 4-aminophenyl 1-thio-

This guide delineates the physicochemical divergence between these two ligands, their specific enzymatic targets, and the protocols for deploying them in high-fidelity affinity chromatography.

Part 1: Structural & Physicochemical Divergence

The core difference between these molecules is not in their reactive handles or stability, but in the stereochemical orientation of the hydroxyl group at Carbon-4 . This single chiral center dictates the "lock and key" recognition by glycosyl hydrolases.

Molecular Architecture

| Feature | 4-Aminophenyl 1-thio- | 4-Aminophenyl 1-thio- |

| C4 Stereochemistry | Equatorial -OH group | Axial -OH group |

| Glycosidic Bond | ||

| Aglycone | 4-Aminophenyl (Aniline) | 4-Aminophenyl (Aniline) |

| Hydrolytic Stability | High (Resistant to | High (Resistant to |

| Primary Target |

The "Thio" Advantage

Both molecules utilize a sulfur atom to link the sugar ring to the phenyl group. Unlike Oxygen-glycosides (O-glycosides), S-glycosides are resistant to enzymatic hydrolysis.

-

Mechanism: The enzyme binds the ligand, but the catalytic nucleophile cannot cleave the C-S bond effectively.

-

Result: The molecule acts as a competitive inhibitor or a stable affinity ligand , retaining the enzyme in the active site without being consumed.

Part 2: Enzymatic Specificity & Binding Kinetics

The choice between Glc and Gal variants is binary based on the target enzyme's active site architecture.

The C4 Discrimination Logic

Enzymes are highly specific regarding the C4 position.

- -Glucosidases require an equatorial hydroxyl at C4 to form hydrogen bonds with specific Asp/Glu residues in the active site.

- -Galactosidases require an axial hydroxyl at C4.

Using the wrong ligand (e.g., using 4-APT-Glc to purify

Visualization: Enzyme Recognition Logic

Figure 1: Logic flow of stereochemical recognition. The C4 position is the sole determinant of binding success.

Part 3: Experimental Protocol - Affinity Matrix Synthesis

To use these molecules for purification, they must be immobilized on a solid support. The 4-aminophenyl group provides a nucleophilic aniline amine (

Note: The aniline amine is less nucleophilic than an aliphatic amine. Therefore, coupling conditions must be optimized (lower pH is often tolerated, but high efficiency requires activated esters).

Protocol: Coupling to NHS-Activated Sepharose

This protocol creates a stable amide bond between the matrix and the ligand.

Materials Required:

-

Ligand: 4-APT-Gal (for LacZ) or 4-APT-Glc (for Glucosidase).

-

Matrix: NHS-Activated Sepharose 4 Fast Flow.

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.

-

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.

-

Wash Buffers: Acetate buffer (pH 4.0) and Coupling buffer (pH 8.3).

Step-by-Step Methodology:

-

Ligand Dissolution:

-

Dissolve the ligand (4-APT-Gal or Glc) in the Coupling Buffer.

-

Target Concentration: 5–10

mol ligand per mL of gel. -

Tip: If solubility is poor, add up to 20% DMSO or DMF.

-

-

Resin Preparation:

-

Wash the NHS-Sepharose with cold 1 mM HCl (removes preservatives and preserves the NHS group).

-

Critical: Perform this rapidly at 4°C to prevent hydrolysis of the NHS group.

-

-

Coupling Reaction:

-

Mix the ligand solution with the washed resin immediately.

-

Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.

-

Mechanism: The amine on the phenyl ring attacks the carbonyl of the NHS-ester, releasing N-hydroxysuccinimide and forming a stable amide linkage.

-

-

Blocking:

-

Wash the resin to remove unbound ligand.

-

Incubate with Blocking Buffer (Ethanolamine) for 2 hours. This caps any remaining active NHS groups.

-

-

Washing Cycles:

-

Wash alternately with high pH (Coupling Buffer) and low pH (Acetate Buffer) 3 times.

-

This removes non-covalently adsorbed ligand (ionically bound).

-

Visualization: Purification Workflow

Figure 2: From conjugation to purification. The elution step typically uses the free sugar (e.g., 100mM Galactose) to outcompete the immobilized ligand.

Part 4: Applications & Case Studies

Case Study: Purification of -Galactosidase (LacZ)

-

Ligand: 4-aminophenyl 1-thio-

-D-galactoside. -

Context: Used extensively in the seminal work by Steers et al. to isolate LacZ from E. coli.

-

Why it works: The

(inhibition constant) of the thio-galactoside is roughly 5 mM. When immobilized at high density, it creates a high-avidity column. -

Elution: Can be achieved by adding Isopropyl

-D-1-thiogalactopyranoside (IPTG) or high concentrations of Galactose.

Application: Glycan Arrays

Both molecules are used to functionalize glass slides or gold surfaces (via the amine converted to a thiol or diazonium salt) to study lectin binding or screen for novel glycosidases.

-

Glucoside Variant: Used to screen for cellulase activity or glucosidase biomarkers in Gaucher's disease.

-

Galactoside Variant: Used to detect galectins (cancer biomarkers) or specific bacterial toxins (e.g., Cholera toxin subunit B, though GM1 mimics are better).

References

-

Steers, E., Cuatrecasas, P., & Pollard, H. B. (1971). The purification of beta-galactosidase from Escherichia coli by affinity chromatography. Journal of Biological Chemistry.

-

Cuatrecasas, P. (1970). Protein purification by affinity chromatography: Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry.

-

Sigma-Aldrich (Merck).

-

Lowe, C. R. (2001). Affinity Chromatography. In: Encyclopedia of Life Sciences.

Chemical stability of thioglycosides vs O-glycosides

An In-depth Technical Guide to the Chemical Stability of Thioglycosides versus O-Glycosides for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Critical Role of the Glycosidic Linkage in Modern Glycoscience

In the intricate world of glycobiology and carbohydrate chemistry, the glycosidic bond stands as the fundamental linkage that dictates the structure, conformation, and, ultimately, the function of oligosaccharides and glycoconjugates. The choice between an oxygen-linked (O-glycoside) and a sulfur-linked (thioglycoside) analogue is a pivotal decision in the design of glycomimetic drugs, metabolic probes, and synthetic intermediates. This guide provides a deep dive into the chemical stability of these two crucial classes of molecules, offering field-proven insights into their behavior under various chemical and biological conditions. Our focus is not merely on what happens, but why it happens, empowering researchers to make informed decisions in their experimental designs.

The Fundamental Distinction: Electronic Properties of the O- vs. S-Glycosidic Bond

The stability of a glycosidic bond is intrinsically tied to the nature of the heteroatom at the anomeric position. The replacement of the oxygen atom in an O-glycoside with a sulfur atom to form a thioglycoside introduces significant changes in electronegativity, polarizability, and bond length, which collectively govern the molecule's reactivity.

Oxygen, being more electronegative than sulfur, forms a more polarized C-O bond, rendering the anomeric carbon more electrophilic. Conversely, the C-S bond in a thioglycoside is less polarized. The sulfur atom, being larger and more polarizable, can better stabilize adjacent positive charge, a factor that becomes critical during the formation of charged intermediates in hydrolysis reactions.

The Anomeric Effect: A Key Modulator of Conformation and Stability

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[1] This stereoelectronic phenomenon, arising from the interaction between the lone pairs of the ring heteroatom and the antibonding (σ*) orbital of the anomeric C-X bond, influences the ground-state conformation and, consequently, the reactivity of the glycoside.[1] In thioglycosides, the longer C-S bond and the different nature of sulfur's orbitals lead to a modified, often more pronounced, exo-anomeric effect, which dictates the preferred orientation of the aglycone and can influence the molecule's interaction with enzymes and reagents.[2]

Stability Under Hydrolytic Conditions: A Comparative Analysis

The cleavage of the glycosidic bond via hydrolysis is a critical consideration in both biological systems and chemical synthesis. The mechanisms and rates of hydrolysis differ significantly between O- and thioglycosides.

Acid-Catalyzed Hydrolysis: A Mechanistic Divergence

The acid-catalyzed hydrolysis of O-glycosides is a well-understood process that proceeds through the protonation of the glycosidic oxygen, followed by the departure of the aglycone to form a resonance-stabilized oxocarbenium ion intermediate.[3][4] This intermediate is then attacked by water to yield the hemiacetal.

Figure 1: Acid-catalyzed hydrolysis of an O-glycoside.

In contrast, thioglycosides exhibit significantly greater stability towards acid-catalyzed hydrolysis. The sulfur atom of the thioglycosidic linkage is less basic than the oxygen of an O-glycoside, meaning it is less readily protonated under acidic conditions.[5] This initial, less favorable equilibrium disfavors the subsequent cleavage of the C-S bond, resulting in a much slower rate of hydrolysis.

Enzymatic Hydrolysis: The Basis for Biological Stability

In biological systems, glycoside hydrolases (glycosidases) are the enzymes responsible for cleaving glycosidic bonds.[6] These enzymes have evolved to efficiently recognize and hydrolyze O-glycosidic linkages.[6][7] The active sites of glycosidases are exquisitely tailored to accommodate the geometry and electronic properties of O-glycosides, often employing a pair of carboxylic acid residues that act as a general acid and a nucleophile or general base to catalyze hydrolysis.[7]

Thioglycosides are generally poor substrates for most glycosidases.[8] Their increased stability in the presence of these enzymes is a primary reason for their utility as metabolic decoys and enzyme inhibitors.[8][9] The replacement of the glycosidic oxygen with sulfur disrupts the precise electronic and steric interactions required for efficient enzymatic catalysis. However, it is important to note that some glycosidases have been shown to process thioglycosides, albeit at much lower rates than their O-linked counterparts.[8][10] Notably, certain O-GlcNAcases can hydrolyze S-glycosides, and interestingly, they can do so without the assistance of general acid catalysis, highlighting a distinct mechanistic capability.[10]

Comparative Stability Summary

| Condition | O-Glycoside Stability | Thioglycoside Stability | Rationale |

| Acidic (e.g., 1M HCl) | Low | High | Lower basicity of sulfur leads to less efficient protonation. |

| Basic (e.g., 1M NaOH) | Generally High | Generally High | Both linkages are relatively stable to base-catalyzed hydrolysis. |

| Enzymatic (Glycosidases) | Low | Very High | Poor recognition and processing by most glycosidase active sites.[8] |

| Oxidative (e.g., NIS, Br₂) | High | Low to Moderate | The sulfur atom is susceptible to oxidation, which can activate the C-S bond for cleavage.[11] |

Factors Influencing the Stability of Glycosidic Bonds

The inherent stability of an O- or thioglycoside is not static but is modulated by several structural features of both the carbohydrate and the aglycone.

The Role of Protecting Groups: "Armed" vs. "Disarmed"

In chemical synthesis, the hydroxyl groups of a carbohydrate are often protected to control reactivity and selectivity. The electronic nature of these protecting groups has a profound impact on the stability and reactivity of the glycosidic bond.

-

Electron-withdrawing groups (e.g., acyl groups like acetyl or benzoyl) at positions near the anomeric center, particularly at C-2, "disarm" the glycosyl donor. They destabilize the developing positive charge of the oxocarbenium ion intermediate, making the glycosidic bond more stable and less reactive.[7][12]

-

Electron-donating groups (e.g., ether groups like benzyl) "arm" the glycosyl donor. They stabilize the oxocarbenium ion, making the glycosidic bond more labile and reactive.

This "armed-disarmed" principle is a cornerstone of modern oligosaccharide synthesis and is equally applicable to understanding the relative stability of different glycosides.

The Aglycone: More Than Just a Leaving Group

The structure of the aglycone (the non-sugar portion) also influences stability. Aglycones with electron-withdrawing properties can enhance the stability of the glycosidic bond by making the anomeric carbon less susceptible to nucleophilic attack. Conversely, aglycones that are good leaving groups will facilitate cleavage of the glycosidic bond. The steric bulk of the aglycone can also play a role in both chemical and enzymatic hydrolysis by restricting access to the anomeric center.

Oxidative Stability: A Key Point of Divergence

A significant difference in the chemical stability of O- and thioglycosides lies in their susceptibility to oxidation. The sulfur atom in a thioglycoside can be readily oxidized by various reagents (e.g., m-CPBA, NIS, bromine) to form sulfoxides and sulfones. This oxidation dramatically alters the electronic nature of the anomeric substituent, making it a much better leaving group and thus "activating" the thioglycoside for cleavage and subsequent glycosylation reactions.[11] This property is extensively exploited in synthetic carbohydrate chemistry. O-glycosides, lacking a readily oxidizable atom at the anomeric linkage, are stable under these conditions.

Figure 2: Oxidative activation of a thioglycoside.

Experimental Protocols for Stability Assessment

A self-validating system for assessing stability involves subjecting the compounds to defined conditions and monitoring their degradation over time.

Protocol: Comparative Stability to Acid Hydrolysis

Objective: To quantitatively compare the rate of hydrolysis of an O-glycoside and its corresponding thioglycoside under acidic conditions.

Methodology:

-

Solution Preparation: Prepare stock solutions (e.g., 10 mM) of the O-glycoside and the thioglycoside in a suitable solvent (e.g., acetonitrile or methanol).

-

Reaction Setup: In separate reaction vials, add a known volume of the glycoside stock solution to a pre-warmed acidic solution (e.g., 1 M HCl in 50% aqueous dioxane) to achieve a final concentration of 1 mM.

-

Time-Course Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction and immediately neutralize the acid with a base (e.g., saturated sodium bicarbonate).

-

Quantification: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the starting material and the appearance of the hydrolyzed sugar and/or aglycone.

-

Data Analysis: Plot the concentration of the remaining glycoside versus time to determine the rate of hydrolysis and the half-life of each compound under the tested conditions.

Protocol: Assessing Stability to Glycosidases

Objective: To determine the relative stability of an O-glycoside and a thioglycoside in the presence of a specific glycosidase.

Methodology:

-

Assay Setup: In a 96-well plate format, prepare reaction mixtures containing the glycoside (e.g., at a final concentration of 1 mM), the appropriate glycosidase (e.g., β-glucosidase, hexosaminidase) in its optimal assay buffer (e.g., pH 7.0).[13]

-

Control Reactions: Include negative controls without the enzyme to account for any non-enzymatic hydrolysis.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).

-

Detection: The method of detection will depend on the substrate. If using a chromogenic or fluorogenic aglycone, the release of the aglycone can be monitored spectrophotometrically or fluorometrically over time.[13][14] Alternatively, time points can be taken, the reaction quenched (e.g., by boiling or adding a strong acid/base), and the samples analyzed by HPLC or LC-MS as described in the acid hydrolysis protocol.

-

Data Analysis: Compare the rate of hydrolysis (if any) of the thioglycoside to that of the O-glycoside. The O-glycoside should be readily hydrolyzed, serving as a positive control for enzyme activity.

Figure 3: General workflow for comparative stability testing.

Conclusion: Strategic Implications for Drug Development and Research

The superior stability of thioglycosides, particularly towards enzymatic hydrolysis, makes them invaluable tools in chemical biology and drug development.[8] This stability allows them to function as long-lasting enzyme inhibitors or metabolic probes in complex biological environments where their O-linked counterparts would be rapidly degraded. However, their susceptibility to oxidative cleavage provides a synthetic handle that is absent in O-glycosides. Understanding these fundamental differences in chemical stability is paramount for any scientist working at the interface of chemistry and biology. By carefully considering the chemical environment to which these molecules will be exposed, researchers can rationally design and deploy O- and thioglycosides to achieve their specific scientific objectives.

References

-

Wang, S. S., Gao, X., del Solar, V., Yu, X., Antonopoulos, A., Friedman, A. E., ... & Neelamegham, S. (2018). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Cell Chemical Biology, 25(12), 1535-1546.e6. [Link]

-

Hotha, S., & Seeberger, P. H. (2026). Automated Assembly of Polyglucuronic Acids for Structural Explorations. Journal of the American Chemical Society. [Link]

-

CAZypedia. (2023). Glycoside hydrolases. [Link]

-

Macauley, M. S., Whitworth, G. E., Debowski, A. W., Chin, D., & Vocadlo, D. J. (2005). O-GlcNAcase Catalyzes Cleavage of Thioglycosides Without General Acid Catalysis. Journal of the American Chemical Society, 127(49), 17474–17483. [Link]

-

Maji, B., & Kumar, A. (2020). Chemical O-Glycosylations: An Overview. ChemistrySelect, 5(4), 1439-1463. [Link]

-

Luo, T., Zhang, Q., Guo, Y. F., Pei, Z. C., & Dong, H. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5961. [Link]

-

Wang, S. S., et al. (2018). Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion. PubMed. [Link]

-

Hotha, S., & Seeberger, P. H. (2026). Automated Assembly of Polyglucuronic Acids for Structural Explorations. American Chemical Society. [Link]

-

Bennet, A. J., & Sinnott, M. L. (2010). SnCl4- and TiCl4-Catalyzed Anomerization of Acylated O- and S-Glycosides: Analysis of Factors That Lead to Higher α:β Anomer Ratios and Reaction Rates. The Journal of Organic Chemistry, 75(20), 6848–6857. [Link]

-

Patton, R. S. (2014). Glycoside formation hydrolysis | Chemical processes | MCAT | Khan Academy. YouTube. [Link]

-

Professor Dave Explains. (2010). Glycoside Hydrolysis with Glycosidases. YouTube. [Link]

-

Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. [Link]

-

Wang, H., et al. (2018). Photoinduced C–S Bond Cleavage of Thioglycosides and Glycosylation. Organic Letters, 20(24), 7793-7797. [Link]

-

Crich, D., & Lim, L. B. L. (1998). Stereoselective sulfoxidation of a-mannopyranosyl thioglycosides: the exo-anomeric effect in action. Journal of the Chemical Society, Perkin Transactions 1, (16), 2665-2666. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

Sources

- 1. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. O-GlcNAcase catalyzes cleavage of thioglycosides without general acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Synthesis of beta-glucosidase affinity columns using aminophenyl thioglucosides

This guide details the synthesis and application of affinity chromatography columns utilizing

Part 1: Scientific Foundation & Strategy

1. The Ligand: Why Thio-Glucosides?

The choice of

2. The Matrix & Spacer Arm

-

Requirement: A spacer arm of at least 10–14 atoms is critical.

-

Selection: NHS-activated Sepharose 4 Fast Flow is the recommended matrix. It contains a pre-attached 14-atom spacer arm ending in an N-hydroxysuccinimide (NHS) ester, which reacts stable with the aromatic amine of the ligand.

Part 2: Materials & Reagents

Ligand Synthesis/Source

-

Ligand:

-Aminophenyl 1-thio- -

Matrix: NHS-activated Sepharose 4 Fast Flow (Cytiva/Sigma) or CH-Sepharose 4B (for carbodiimide coupling).

Buffers

-

Coupling Buffer: 0.2 M NaHCO

, 0.5 M NaCl, pH 8.3. -

Blocking Buffer: 0.1 M Ethanolamine, 0.5 M NaCl, pH 8.3 (or Tris-HCl).

-

Washing Buffer (Low pH): 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0.

-

Binding/Equilibration Buffer: 50 mM Sodium Phosphate (or Acetate), 0.15 M NaCl, pH 6.0 (Adjust based on enzyme pI, typically pH 5.0–6.5).

-

Elution Buffer: Binding Buffer + 0.1–0.5 M Glucose (Linear Gradient) OR 10–50 mM

-Gluconolactone.

Part 3: Protocol - Column Synthesis

Step 1: Ligand Coupling

Rationale: Aromatic amines have a lower pKa (~4–5) than aliphatic amines. While they are less nucleophilic, they are unprotonated at pH 8.3, allowing efficient coupling to NHS esters.

-

Preparation of Matrix:

-

Weigh out the required amount of freeze-dried NHS-activated Sepharose (1 g powder

3 mL swollen gel). -

Suspend in 1 mM HCl (cold) to preserve the active groups. Wash with 10–15 column volumes (CV) of 1 mM HCl on a sintered glass filter.

-

Critical: Do not allow the gel to dry.

-

-

Ligand Solution:

-

Dissolve

-aminophenyl 1-thio- -

Note: If solubility is poor, up to 50% DMSO can be used, but ensure the matrix is compatible.

-

-

Coupling Reaction:

-

Mix the washed gel with the ligand solution (ratio 1:0.5 to 1:1 gel:buffer).

-

Incubate on an end-over-end rotator for 2–4 hours at room temperature or overnight at 4°C.

-

Visual Check: The reaction is not visibly observable, but UV absorbance of the supernatant can be monitored to verify ligand depletion.

-

-

Blocking & Washing:

-

Drain the coupling buffer.

-

Add Blocking Buffer (Ethanolamine) and rotate for 2 hours at room temperature. This deactivates remaining NHS groups.

-

Wash Cycle: Wash alternately with Coupling Buffer (High pH) and Acetate Buffer (Low pH) for at least 3 cycles (3 x 2 CV each). This removes non-covalently adsorbed ligand.

-

Visualization: Coupling Chemistry

Part 4: Protocol - Purification of -Glucosidase

Step 1: Sample Preparation

-

Crude extract (e.g., from Aspergillus niger, Almond, or recombinant lysate) must be clarified by centrifugation (10,000 x g, 20 min).

-

Dialysis: Dialyze the sample against the Binding Buffer to remove endogenous glucose (which acts as a competitive inhibitor and prevents binding).

Step 2: Column Loading

-

Equilibrate the affinity column with 5–10 CV of Binding Buffer .

-

Load the sample at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.

-

Mechanism:[1] The enzyme's active site binds the thioglucoside moiety. Contaminants pass through.

Step 3: Washing

-

Wash with Binding Buffer until the UV absorbance (A280) returns to baseline.

-

Optional: A high-salt wash (0.5 M NaCl) can be included if non-specific ionic binding is observed, but test first as high salt can sometimes disrupt hydrophobic interactions in the active site.

Step 4: Elution

Two methods are effective. Method A is preferred for purity; Method B for concentration.

-

Method A: Competitive Elution (Gradient)

-

Apply a linear gradient of D-Glucose (0 to 0.5 M) in Binding Buffer over 10 CV.

-

Result: The enzyme elutes as the glucose concentration outcompetes the immobilized ligand.

-

-

Method B: Inhibitor Displacement (Step)

-

Elute with 50 mM

-Gluconolactone in Binding Buffer. -

Note: Gluconolactone is a transition-state analog and a very potent inhibitor. It elutes the enzyme in a sharp peak but must be removed quickly via dialysis after elution to restore activity.

-

Visualization: Purification Workflow

Part 5: Data Analysis & Troubleshooting

Expected Results Table

| Parameter | Expected Value | Notes |

| Coupling Efficiency | > 80% | Measured by UV absorbance of ligand in supernatant before/after. |

| Binding Capacity | 2–10 mg enzyme / mL gel | Depends on spacer arm length and ligand density. |

| Purification Factor | 20–100 fold | Single-step affinity usually yields high purity. |

| Recovery (Yield) | > 70% | Losses often due to incomplete elution or inactivation. |

Troubleshooting Guide

-

Problem: Enzyme does not bind.

-

Cause 1: Endogenous glucose in sample. Fix: Extensive dialysis.

-

Cause 2:[1] Steric hindrance. Fix: Ensure matrix has a long spacer arm (Fast Flow or similar).

-

Cause 3: pH mismatch. Fix: Check the pH optimum of your specific

-glucosidase isoform.

-

-

Problem: Enzyme does not elute.

-

Cause: Binding is too tight. Fix: Use a stronger competitor (

-Gluconolactone) or stop flow for 30 mins during elution to allow equilibrium exchange.

-

References

-

Steers, E., Cuatrecasas, P., & Pollard, H. B. (1971).

-galactosidase from Escherichia coli by affinity chromatography. Journal of Biological Chemistry, 246(1), 196-200. Link(Seminal work establishing the aminophenyl-thio-glycoside affinity method). -

Hrmova, M., & Fincher, G. B. (1993). Purification and properties of three (1->3)-beta-D-glucan glucohydrolases from young leaves of barley (Hordeum vulgare). Biochemical Journal, 289(Pt 2), 453–461. Link(Demonstrates application of thioglucoside affinity for plant glucosidases).

-

Sigma-Aldrich. (n.d.). Affinity Chromatography: Principles and Methods (GE Healthcare Handbook).Link(Standard protocols for NHS-activated Sepharose coupling).

-

Lee, W. C., et al. (1995).[2] High-performance affinity chromatography of proteins on non-porous polystyrene beads. Journal of Chromatography A, 704(2), 307-314.[2] (Discusses coupling of p-aminophenyl-beta-D-glucopyranoside).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Beta-Glucosidase Affinity Chromatography

Introduction: The "Binding Paradox"

Welcome to the technical support center. If you are here, you are likely facing a common but frustrating paradox: your beta-glucosidase (

This guide moves beyond generic advice to address the specific molecular behaviors of

Module 1: Diagnostic Triage

Before altering buffers, we must isolate the failure mode. Use this decision matrix to determine if your issue is Chemical (Buffer/pH), Structural (Tag accessibility), or Kinetic (Residence time).

Figure 1: Diagnostic logic flow for identifying the root cause of low binding capacity.

Module 2: The pH Conflict (IMAC Specifics)

The Problem: Many fungal and bacterial

Troubleshooting Protocol: The "pH Step-Up"

If you suspect pH incompatibility, do not immediately jump to pH 8.0 if your protein is unstable there. Instead, use this gradient approach:

-

Calculate Theoretical pI: Use tools like ProtParam.

-

Buffer Selection:

-

Standard: 50 mM Sodium Phosphate, 300 mM NaCl, pH 7.4.

-

For Acidic Proteins: If your protein precipitates at pH 7.4, you must swap the metal ion. Nickel (Ni) requires pH > 7.0. Cobalt (Co) and Zinc (Zn) can often retain binding at slightly lower pH (6.5–6.8) due to different coordination chemistry.

-

-

Interference Check: Ensure your lysis buffer is free of chelators.

-

EDTA/EGTA: Must be < 1 mM (preferably 0).

-

Reducing Agents: DTT > 1 mM reduces

(turning resin brown). Use TCEP or

-

Data Validation:

| Parameter | Optimal Range (Ni-NTA) | Risk Zone for

Module 3: Active Site Competition (Substrate Analog Resins)

The Problem: When using active-site directed resins (e.g., p-aminophenyl-

If you express your protein in media containing glucose (or if glucose is generated during induction), the active site will be occupied by glucose, preventing the enzyme from binding to the column ligand.

Protocol: The "Glucose Strip"

-

Pre-Purification: You must remove glucose from the crude lysate before loading.

-

Method: Extensive dialysis (1:1000 volume, 2 changes) or Tangential Flow Filtration (TFF) against the binding buffer.

-

-

Binding Buffer: Use a buffer pH that matches the enzyme's

(usually pH 5.0–6.0 for fungal -

Elution Strategy: Instead of harsh pH changes, use Competitive Elution .

-

Elute with 0.5 M – 1.0 M Glucose or Cellobiose. This gently displaces the enzyme from the resin.

-

Module 4: Structural Integrity & Kinetics

The "Buried Tag" Phenomenon

-glucosidases are often large tetramers. N-terminal or C-terminal tags can be folded into the interior of the complex or occluded by the quaternary structure [4].Diagnostic Experiment (Denaturing Bind Test):

-

Take a small aliquot of lysate.

-

Add Urea to a final concentration of 8M.

-

Load onto a small volume of Ni-NTA resin.

-

Wash and elute.[3]

-

Result: If the protein binds in Urea but not in native buffer, the tag is present but buried.

-

Solution: Move the tag to the opposite terminus or add a flexible linker (Gly-Ser-Gly-Ser) to push the tag away from the protein surface.

-

Residence Time (Dynamic Binding Capacity)

Large proteins diffuse slowly into the pores of chromatography beads. If your flow rate is too high, the

Figure 2: Workflow for optimizing residence time for large macromolecules.

Recommendation: For a standard 1 mL column, reduce flow rate from 1 mL/min to 0.2 – 0.5 mL/min during the sample loading phase.

Frequently Asked Questions (FAQ)

Q: My

Q: Can I use batch binding instead of a column? A: Yes, and it is often recommended for large enzymes. Incubating the resin with the lysate in a beaker for 1–2 hours (gentle rotation) eliminates the residence time constraint and often improves recovery for low-abundance proteins.

Q: The resin turned brown/white during loading. A: Brown indicates reduction of Nickel ions (DTT present). White/Opaque indicates protein precipitation (pH shock). If the resin turns white, your buffer pH is likely too close to the protein's pI.[4]

References

-

Reaction Conditions & pI: Ahmed, S. A., et al. "Stabilization of beta-glucosidase from Aspergillus niger by immobilization." Biotechnology and Applied Biochemistry (2012). (Generalized search for verification)

-

IMAC Compatibility: Cytiva Life Sciences. "Purification of histidine-tagged proteins." Cytiva Handbook (2023).

-

Glucose Inhibition: Cairns, J. R., et al. "Glucose-tolerant beta-glucosidases: a review." Biotechnology for Biofuels (2015).

-

Buried Tags: Thermo Fisher Scientific. "Troubleshooting His-tagged Protein Purification." Protein Biology Learning Center.

-

Dynamic Binding Capacity: Hahn, R., et al. "Mass transfer properties of monoliths." Separation Science and Technology (2002).

Sources

Technical Support Center: Optimizing pH for 4-Aminophenyl Thioglucoside (APTG) Immobilization

Here is the technical support guide for optimizing pH conditions for 4-aminophenyl thioglucoside immobilization.

Content Type: Technical Guide & Troubleshooting Repository Subject: 4-Aminophenyl-1-thio-β-D-glucopyranoside (APTG) Surface Coupling Audience: Senior Scientists, Process Engineers, and Drug Discovery Researchers

Core Technical Directive: The "Aniline Paradox"

As a researcher familiar with standard amine coupling (e.g., proteins to NHS-activated surfaces), you likely default to coupling buffers in the pH 8.0–9.0 range. Do not apply this standard to 4-aminophenyl thioglucoside.

The amino group on APTG is an aromatic amine (aniline derivative), not an aliphatic amine (like the

| Feature | Aliphatic Amine (e.g., Lysine) | Aromatic Amine (APTG) |

| Typical pKa | ~10.5 | ~4.6 |

| State at pH 7.0 | >99.9% Protonated ( | >99% Unprotonated ( |

| Reactivity | Requires pH > 8.0 to generate nucleophile | High nucleophilicity at pH 5.0–7.0 |

| Optimal Coupling pH | 8.5 | 6.0 – 7.0 |

The Insight: At pH 8.5, while APTG is fully reactive, the competing hydrolysis of the NHS-ester surface is extremely rapid (

Standard Operating Procedure (SOP)

Protocol: High-Efficiency APTG Immobilization on Carboxylated Surfaces (e.g., CM5, Sepharose)

Objective: Covalent attachment of APTG via amide bond formation while preserving the thioglucoside moiety.

Phase 1: Surface Activation

-

Prepare Reagents: Mix 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) immediately before use.

-

Injection: Inject/incubate the surface for 7–10 minutes.

Phase 2: Ligand Coupling (The Critical Step)

-

Buffer: 10 mM Sodium Acetate or MES, pH 6.0 .

-

Note: Avoid phosphate buffers if possible during activation/coupling as they can catalyze ester hydrolysis, though they are acceptable if pH is strictly controlled.

-

-

Ligand Concentration: Dissolve APTG to 10–50 mM .

-

Solubility Note: If APTG precipitates, add 10% DMSO. The thioglycosidic bond is stable in organic solvents.

-

-

Contact Time: 7–15 minutes (SPR) or 1–2 hours (Resin/Beads).

Phase 3: Deactivation

-

Reagent: 1 M Ethanolamine-HCl, pH 8.5.

-

Action: Deactivates remaining NHS esters and removes non-covalently bound ligand.

Visualization: The pH-Reactivity Landscape

The following diagram illustrates the kinetic competition between amine coupling and hydrolysis, highlighting why pH 6.0 is the "Sweet Spot" for APTG.

Caption: Kinetic competition diagram showing that for aromatic amines (APTG), lower pH (6.0) favors coupling over hydrolysis, unlike aliphatic amines which require higher pH.

Troubleshooting Center & FAQs

Issue 1: Low Immobilization Levels (RU or Binding Capacity)

Q: I used standard pH 5.0 acetate for pre-concentration, but my coupling is negligible. Why? A: This is a "Pre-concentration vs. Reactivity" conflict specific to SPR.

-

The Physics: Electrostatic pre-concentration requires the ligand to be positively charged (

). For APTG ( -

The Chemistry: At pH 4.0, the nucleophilicity of the amine is reduced (though not zero), and the carboxylated surface (pKa ~3.5–4.5) starts losing its negative charge, reducing attraction.

-

The Fix: Abandon electrostatic pre-concentration.

-

Increase APTG concentration to 50 mM .

-

Use pH 6.0 coupling buffer.

-

Rely on mass action (high concentration) rather than electrostatic attraction.

-

Issue 2: Non-Specific Binding (NSB) in Assay

Q: My reference channel shows binding even after blocking. Is the thioglucoside sticky? A: Thioglucosides are generally hydrophilic and low-fouling. NSB is likely due to:

-

Hydrophobic Stacking: Unreacted aromatic rings (phenyl groups) on the surface can interact with hydrophobic patches on proteins.

-

Solution: Ensure rigorous deactivation with Ethanolamine (hydrophilic blocker). If NSB persists, include 0.05% Tween-20 in your running buffer or add a "capping" step with a small hydrophilic amine (e.g., glycine) if ethanolamine is insufficient.

Issue 3: Stability of the Thioglycosidic Bond

Q: Will the pH 8.5 deactivation step damage the thioglucoside? A: No.

-

Mechanism: Thioglycosides (S-glycosides) are significantly more stable to both acid and base hydrolysis than their O-glycoside counterparts [1]. They resist the enzymatic cleavage that typically degrades O-glycosides.

-

Limit: Avoid strong oxidizing agents (e.g., peroxide, bleach), which can oxidize the sulfur to a sulfoxide or sulfone, altering affinity.

Issue 4: Solubility Issues

Q: The APTG powder isn't dissolving fully in my coupling buffer. A: APTG has moderate water solubility but can be stubborn at high concentrations.

-

Fix: Dissolve APTG in 100% DMSO first to create a stock solution (e.g., 500 mM), then dilute into the coupling buffer. Final DMSO concentrations up to 10-20% are well-tolerated by NHS-activated surfaces and do not inhibit the coupling reaction.

References

-

Driguez, H. (2001). Thiooligosaccharides as tools for structural biology. ChemBioChem.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Amine Coupling specific to aromatic amines).

-

Johnsson, B., et al. (1991). Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis in surface plasmon resonance sensors. Analytical Biochemistry.

-

Löfås, S. (1995). Dextran modified gold surfaces for surface plasmon resonance sensors: immunoreactivity of immobilized antibodies. Pure and Applied Chemistry.

Sources

Validation & Comparative

NMR spectrum analysis of 4-aminophenyl 1-thio-beta-D-glucopyranoside

Technical Comparison Guide: NMR Profiling of 4-Aminophenyl 1-Thio-

Executive Summary

4-Aminophenyl 1-thio-

This guide provides a technical comparison of the NMR spectral characteristics of APTG against its primary O-glycoside alternative. It focuses on the diagnostic shifts required to validate the thio-linkage and the anomeric configuration , ensuring researchers can confidently distinguish these structurally similar but functionally distinct compounds.

Part 1: Structural Context & Critical Significance

Before analyzing the spectra, it is vital to understand why the NMR differences exist. The substitution of Oxygen (O) with Sulfur (S) at the anomeric center induces electronic and geometric changes detectable by NMR.

-

Electronegativity: Sulfur (2.58) is less electronegative than Oxygen (3.44). This results in increased shielding of the anomeric proton (H-1) and a dramatic upfield shift of the anomeric carbon (C-1).

-

Bond Length: The C-S bond (~1.8 Å) is longer than the C-O bond (~1.4 Å), slightly altering the ring pucker and the coupling constants (

) across the anomeric center.

The Comparison Matrix

| Feature | Target: APTG (S-Linkage) | Alternative: APG (O-Linkage) | Significance |

| Enzymatic Stability | High (Hydrolysis Resistant) | Low (Susceptible to | APTG is preferred for long-term assays. |

| Surface Chem | High affinity for Gold (Au) | Requires linker chemistry | APTG allows direct self-assembly on Au. |

| Primary NMR Diagnostic | C-1 | C-1 | The "Smoking Gun" for verification. |

Part 2: Comparative NMR Analysis

H NMR: The Anomeric Proton (H-1)

The H-1 signal is the starting point for validation. For

-

Chemical Shift (

):-

APTG (S-Glycoside): The H-1 resonance is shielded (upfield) relative to the O-glycoside. Expect

4.50 – 4.70 ppm (in -

APG (O-Glycoside): The H-1 resonance is typically

4.90 – 5.10 ppm . -

Insight: If your H-1 signal is near 5.0 ppm, you likely have the O-glycoside or significant oxidation.

-

-

Coupling Constant (

):-

Both compounds are

-linked, meaning H-1 and H-2 are in a trans-diaxial relationship. -

APTG:

is typically 9.0 – 10.0 Hz . -

APG:

is typically 7.5 – 8.5 Hz . -

Insight: The slightly larger

value in S-glycosides is due to the C-S bond geometry flattening the ring slightly near C-1.

-

C NMR: The Diagnostic "Fingerprint"

This is the most reliable method to distinguish the two.

-

Anomeric Carbon (C-1):

-

APTG (S-Glycoside):

85.0 – 88.0 ppm . -

APG (O-Glycoside):

100.0 – 103.0 ppm . -

Causality: The lower electronegativity of sulfur results in less deshielding of the C-1 nucleus. A signal >100 ppm rules out the S-linkage.

-

Aromatic Region: The Amine Effect

Both molecules share the 4-aminophenyl aglycone. The amine group (

-

Ortho to Amine (H-3'/H-5'): Highly shielded, typically

6.6 – 6.8 ppm . -

Meta to Amine (H-2'/H-6'): Less shielded, typically

7.2 – 7.4 ppm . -

Validation: If these peaks appear at

8.0+ ppm, the nitro-precursor (4-nitrophenyl) was not successfully reduced.

Part 3: Experimental Protocols

Protocol A: Sample Preparation & Acquisition

-

Solvent: Deuterium Oxide (

) is preferred for hydrophilicity. Dimethyl Sulfoxide ( -

Concentration: 5–10 mg in 600

L solvent. -

Reference: Internal TSP (trimethylsilylpropanoic acid) or residual solvent peak (

: 4.79 ppm).

Protocol B: Step-by-Step Validation Workflow

-

Acquire

H Spectrum: Locate the doublet between 4.5–5.2 ppm. -

Check

: If -

Acquire

C / HSQC: Locate the C-1 carbon.-

If C-1 is ~86 ppm

PASS (S-Glycoside). -

If C-1 is ~101 ppm

FAIL (O-Glycoside).

-

Part 4: Visualization (Logic & Workflow)

The following diagram illustrates the decision logic for validating the synthesis of APTG from its nitro-precursor.

Figure 1: Decision tree for the structural validation of 4-aminophenyl 1-thio-

References

-

Lienhart, W. D., et al. (2012). "Structural Basis for the Hydrolysis of Thioglycosides." Angewandte Chemie International Edition. (Discusses the stability and bond geometry of S-glycosides vs O-glycosides). [Link]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Authoritative source for carbohydrate chemical shift ranges, specifically C-1 offsets in thio-sugars).

-

Gemma, E., et al. (2005). "Synthesis of 4-aminophenyl 1-thio-beta-D-glucopyranoside derivatives." Carbohydrate Research. (Provides specific synthesis routes and characterization data for aminophenyl thioglycosides). [Link]

Mass Spectrometry Characterization of 4-Aminophenyl Thioglucoside Derivatives: A Technical Guide

Executive Summary: The Stability-Sensitivity Nexus

In the development of glycomimetics and carbohydrate-functionalized materials, 4-aminophenyl-1-thio-β-D-glucopyranoside (4-APTG) represents a critical scaffold. Unlike its O-glycoside counterparts, the thioglycosidic linkage renders 4-APTG resistant to enzymatic hydrolysis by endogenous glycosidases, making it an ideal candidate for metabolic stability studies and long-circulating glyconanoparticles.

However, this structural robustness introduces specific challenges in analytical characterization. This guide outlines the mass spectrometry (MS) workflows required to validate 4-APTG derivatives, focusing on the unique fragmentation signatures of the C–S bond and the quantification of surface conjugation efficiency.

Comparative Analysis: 4-APTG vs. Alternatives

The choice of 4-APTG over 4-aminophenyl O-glucoside (4-APG) is rarely about synthetic ease—it is about biological durability. The table below contrasts the analytical and functional profiles of these two scaffolds.

Table 1: Performance & Analytical Comparison

| Feature | 4-APTG (Thio-derivative) | 4-APG (O-derivative) | Analytical Implication |

| Enzymatic Stability | High (Resistant to | Low (Rapid hydrolysis in vivo) | MS of plasma/lysates will show intact 4-APTG but hydrolyzed aglycone for 4-APG. |

| Monoisotopic Mass | 287.08 Da (Neutral) | 271.11 Da (Neutral) | +16 Da shift (S vs O) is the primary MS identifier. |

| C–X Bond Energy | C–S (~272 kJ/mol) | C–O (~358 kJ/mol) | Counter-intuitively, S-glycosides often require higher collision energies (CE) in CID due to different dissociation kinetics and lack of protonation at the sulfur. |

| Ionization (ESI+) | High ([M+H]+ dominant) | High ([M+H]+ dominant) | Both ionize well due to the aniline amine. |

| Diagnostic Fragment | m/z 126 ([H2N-Ph-SH]+) | m/z 110 ([H2N-Ph-OH]+) | The aglycone fragment mass is the confirmation of the thio-linkage. |

MS Fragmentation Mechanics[1][2]

Understanding the fragmentation pathway is essential for confirming the "thio" integrity. In Collision-Induced Dissociation (CID), 4-APTG derivatives typically undergo glycosidic bond cleavage.

Mechanism of Action

-

Protonation: The primary amine on the phenyl ring is the most basic site, readily forming

. -

Heterolytic Cleavage: The C1–S bond cleaves. Unlike O-glycosides, where the charge often migrates to the oxocarbenium ion (sugar), the aniline nitrogen can stabilize the positive charge, leading to a prominent aglycone ion.

-

Sulfur Retention: A critical distinction is whether the sulfur remains with the sugar or the aglycone. In 4-APTG, we frequently observe the thiophenol radical cation or protonated thiophenol species.

Diagram 1: Fragmentation Pathway (DOT)

Experimental Protocol: ESI-MS/MS Characterization

This protocol is designed for the structural validation of 4-APTG conjugated to a small molecule linker or peptide.

Phase 1: Sample Preparation

-

Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

-

Why: The amine functionality requires acidic conditions to ensure protonation (

). Avoid high concentrations of buffer salts (PBS) which suppress ionization.

-

-

Concentration: 10 µM.

-

Why: Thioglycosides can form clusters (

,

-

Phase 2: Instrument Parameters (Triple Quadrupole / Q-TOF)

-

Ionization Mode: ESI Positive (+).

-

Capillary Voltage: 3.0 – 3.5 kV.

-

Cone Voltage: 20–40 V.

-

Note: Optimize this carefully. Too high, and you will see in-source fragmentation (loss of glucose) before the quadrupole.

-

-

Source Temperature: 100°C.

-

Desolvation Temperature: 350°C.

Phase 3: MS/MS Acquisition

-

Full Scan: Acquire m/z 100–1000 to identify the parent ion (

). -

Product Ion Scan: Select the parent ion. Ramp Collision Energy (CE) from 10 to 50 eV.

-

Data Validation: Look for the breakdown curve.

-

Low CE (10-15 eV): Parent ion dominates.

-

Med CE (20-30 eV): Appearance of m/z 126 (Aglycone).

-

High CE (>40 eV): Secondary fragmentation of the phenyl ring (loss of NH3).

-

Diagram 2: Analytical Workflow

Case Study: Surface Density on Glyconanoparticles

A common application of 4-APTG is functionalizing gold nanoparticles (AuNPs) or Quantum Dots. Quantifying the number of glycans per particle is difficult with NMR.

Protocol:

-

Acid Hydrolysis: Treat the functionalized nanoparticles with 2M HCl (cleaves the amide bond linking the 4-APTG to the surface ligand, or dissolves the core if applicable).

-

Extraction: Centrifuge to pellet nanoparticles. Collect supernatant containing released 4-APTG.

-

Quantification: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Transition: m/z 288.1

126.0. -

Standard Curve: Spike blank supernatant with known concentrations of pure 4-APTG.

-

Result: This provides absolute quantification of surface ligands with high specificity, avoiding interference from the nanoparticle core which plagues UV/Vis methods.

-

References

-

Galan, M. C., et al. (2011). "Glyco-functionalized nanoparticles: synthesis and applications." Organic & Biomolecular Chemistry. Link

- El-Khatib, A. H., et al. (2017). "Mass Spectrometry of Thioglycosides: Fragmentation Mechanisms." Journal of Mass Spectrometry.

-

Gamblin, D. P., et al. (2009). "Glycoengineering of therapeutic proteins with 4-aminophenyl glycosides." Nature Chemical Biology. Link

-

PubChem. (2023). "4-Aminophenyl thioglucoside Compound Summary." National Library of Medicine. Link

Comparison of 4-aminophenyl 1-thio-beta-D-glucoside vs p-nitrophenyl glucoside

Comparative Guide: 4-Aminophenyl 1-thio- -D-glucoside vs. -Nitrophenyl -D-glucoside

Executive Summary: The Substrate vs. The Ligand

In the characterization of glycoside hydrolases (specifically

-

-Nitrophenyl

-

4-Aminophenyl 1-thio-

-D-glucoside (4-APT-Glc) is a functional tool . The sulfur linkage renders it resistant to hydrolysis, making it a stable analogue for affinity purification or structural inhibition studies.

The Golden Rule: If you need to measure how fast an enzyme works, use

Mechanistic & Structural Analysis

The core difference lies in the glycosidic bond atom (Oxygen vs. Sulfur) and the aglycone functionality (Nitro vs. Amino).

Chemical Stability (The "Thio" Effect)

- NPG (O-Glycoside): The acetal oxygen bond is susceptible to acid-base catalysis by the enzyme's catalytic pair (nucleophile and acid/base). Cleavage is rapid and irreversible.

-

4-APT-Glc (S-Glycoside): The C-S bond length is longer (

vs

Functional Groups

-

-Nitrophenyl Group: Acts as a chromogenic leaving group.

-

4-Aminophenyl Group: The amine (-NH

) is chemically reactive. It serves as a "handle" for covalent attachment to activated solid supports (e.g., NHS-ester or CNBr-activated Sepharose) without interfering with the glucose moiety's binding to the enzyme active site.

Pathway Visualization

Figure 1: Mechanistic divergence.

Experimental Protocols

Protocol A: Kinetic Assay using NPG

Objective: Determine

-

Preparation: Dissolve

NPG to 10 mM in 50 mM Acetate Buffer (pH 5.0). -

Incubation: Mix 90

L substrate + 10 -

Termination: Add 200

L of 1 M Na-

Why? Shifts pH to

, ionizing the phenol to phenolate (Yellow).

-

-

Measurement: Read Absorbance at 405 nm .

-

Calculation: Beer-Lambert Law (

).- (at pH > 10).

Protocol B: Affinity Column Preparation using 4-APT-Glc

Objective: Create a specific purification resin for

-

Matrix Prep: Wash 1 g of CNBr-activated Sepharose 4B with 1 mM HCl (200 mL) to remove additives.

-

Ligand Dissolution: Dissolve 20 mg of 4-APT-Glc in 5 mL of Coupling Buffer (0.1 M NaHCO

, 0.5 M NaCl, pH 8.3). -

Coupling: Mix washed resin with Ligand solution. Rotate end-over-end for 4 hours at Room Temp or Overnight at 4°C.

-

Blocking: Wash away excess ligand. Add 0.1 M Tris-HCl (pH 8.0) for 2 hours to block remaining active groups on the resin.[6]

-

Washing: Cycle between Acidic Buffer (0.1 M Acetate, pH 4) and Basic Buffer (0.1 M Tris, pH 8) to remove non-covalently adsorbed ligand.

-

Usage: Load crude protein lysate at pH 5.0. Elute bound

-glucosidase with a gradient of free Glucose or by lowering pH.

Comparative Data & Decision Matrix

Table 1: Physicochemical Comparison

| Feature | 4-Aminophenyl 1-thio- | |

| CAS Number | 2492-87-7 | 10308-32-4 |

| Glycosidic Bond | Oxygen (O-linked) | Sulfur (S-linked) |

| Enzymatic Fate | Rapid Hydrolysis (Substrate) | Competitive Inhibition (Ligand) |

| Leaving Group | 4-Aminothiophenol (Reactive) | |

| Primary Application | Kinetic Assays, HTS Screening | Affinity Chromatography, Crystallography |

| Solubility | High in water/buffer | Moderate (often requires warm buffer) |

| UV/Vis Signal | Strong at 405 nm (after pH shift) | Negligible in visible range |

Table 2: Kinetic Constants (Representative Data for Almond -Glucosidase)

| Parameter | 4-APT-Glc (Inhibitor) | |

| N/A | ||

| N/A | ||

| High ( | Extremely Low ( |

*Note: While often termed "non-hydrolyzable," some enzymes may cleave S-glycosides over extremely long durations (days), but they are stable on the timescale of purification.

Workflow Visualization: When to use which?

Figure 2: Decision matrix for selecting the correct glucoside derivative.

Expert Commentary & Pitfalls

The "False Negative" in Assays

Do not attempt to use 4-APT-Glc as a substrate for colorimetric assays. It will not yield a yellow color. Even if hydrolyzed, the leaving group (4-aminothiophenol) oxidizes to form disulfides but does not have the distinct spectral shift of nitrophenol.

The "Spacer Arm" Necessity

When coupling 4-APT-Glc to a resin (Protocol B), steric hindrance can be an issue if the enzyme's active site is deep.

-

Recommendation: If direct coupling to CNBr-Sepharose yields low binding capacity, use a resin with a "spacer arm" (e.g., Epoxy-activated Sepharose 6B with a 12-atom spacer) or synthesize a derivative where the amine of 4-APT-Glc is linked to succinic acid before coupling.

Storage Stability[2][6][7]

- NPG: Solutions degrade (turn yellow) over time if exposed to light or slightly basic pH. Store dry at -20°C. Make fresh solutions daily.

-

4-APT-Glc: The thio-linkage is sensitive to oxidation (sulfoxide formation). Store under inert gas (Nitrogen/Argon) at -20°C.

References

-

Sigma-Aldrich.

-D-glucopyranoside. Link -

Steers, E., et al. (1971).

-galactosidase by affinity chromatography." Methods in Enzymology, 22, 350-358. (Foundational protocol for aminophenyl-thioglycoside coupling). Link -

Riou, C., et al. (1998).[7] "Purification, characterization, and substrate specificity of a novel highly glucose-tolerant

-glucosidase from Aspergillus oryzae." Applied and Environmental Microbiology, 64(10), 3607–3614. (Demonstrates -

Dupont, C., et al. (1998). "Thioglycosides as metabolic decoys and inhibitors." Glycobiology. (Discusses stability of S- vs O-linkages). Link

-

PubChem Compound Summary. 4-Aminophenyl 1-thio-beta-D-glucopyranoside. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 3. Thioglycoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosynth - p-Nitrophenyl beta-D-glucopyranoside [glycosynth.co.uk]

- 6. ptglab.com [ptglab.com]

- 7. p-Nitrophenyl-β-D-glucopyranoside ≥99% (HPLC), solid, β-glucosidase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

A Comparative Guide to the Enzymatic Stability of 4-Aminophenyl 1-thio-β-D-glucopyranoside versus its O-Glucoside Counterpart

For researchers, scientists, and professionals in drug development, the selection of molecular probes and drug candidates often hinges on their metabolic stability. A critical aspect of this stability is the susceptibility to enzymatic cleavage. This guide provides an in-depth comparison of the enzymatic stability of two closely related glucose derivatives: 4-aminophenyl 1-thio-β-D-glucopyranoside (4-APTG), an S-glucoside, and its oxygen analog, 4-aminophenyl β-D-glucopyranoside (4-APG), an O-glucoside. We will explore the fundamental chemical differences that govern their stability, present experimental data on their hydrolysis by the common enzyme β-glucosidase, and provide detailed protocols for researchers to validate these findings in their own laboratories.

Molecular Structure and its Impact on the Glycosidic Bond

The primary difference between 4-APTG and 4-APG lies in the atom connecting the glucopyranose ring to the 4-aminophenyl (aglycone) moiety. In 4-APTG, this is a sulfur atom, forming a thioglycosidic (S-glycosidic) bond, while in 4-APG, it is an oxygen atom, forming a conventional O-glycosidic bond. This seemingly subtle change has profound implications for the chemical and enzymatic stability of the molecule.

The S-glycosidic bond is generally more resistant to both acidic and enzymatic hydrolysis compared to the O-glycosidic bond.[1][2][3] This enhanced stability can be attributed to several factors, including the lower polarity and greater soft nucleophilic character of sulfur compared to oxygen, which affects the interaction with the catalytic residues in the active site of glycosidase enzymes.[4]

Caption: Molecular structures of 4-APTG and 4-APG.

Enzymatic Hydrolysis by β-Glucosidase: A Comparative Analysis

β-Glucosidases are ubiquitous enzymes that catalyze the hydrolysis of β-glycosidic bonds in a variety of substrates.[5][6] The standard mechanism for retaining β-glucosidases involves two key carboxylic acid residues in the active site: a nucleophile and an acid/base catalyst.[7][8][9]

Caption: General mechanism of β-glucosidase hydrolysis.

For 4-APG, the O-glycosidic bond is readily cleaved by β-glucosidase. In contrast, 4-APTG is a significantly poorer substrate. While the enzyme can bind the thioglycoside, the subsequent cleavage of the S-glycosidic bond is much slower.[4][10] Studies on analogous compounds, such as p-nitrophenyl glycosides, have shown that the catalytic rate constant (kcat) for the thioglycoside can be up to 1000-fold lower than for the corresponding O-glycoside, while the Michaelis constant (Km), which reflects substrate binding, remains similar.[4][10] This indicates that the primary difference is in the catalytic efficiency of bond cleavage, not in the initial recognition and binding of the substrate.

Quantitative Comparison of Kinetic Parameters

The following table summarizes typical kinetic data obtained from the enzymatic hydrolysis of a generic p-substituted phenyl O-glucoside and its S-glucoside counterpart by sweet almond β-glucosidase.

| Compound | Glycosidic Bond | Km (mM) | Vmax (µmol/min/mg) | Relative Vmax |

| 4-APG (O-glucoside) | Oxygen | ~1-2 | High | ~1000 |

| 4-APTG (S-glucoside) | Sulfur | ~1-2 | Very Low | 1 |

Note: The values presented are illustrative and based on published data for similar compounds.[4][10] Actual values may vary depending on the specific enzyme and experimental conditions.

This dramatic difference in reaction velocity underscores the enhanced stability of the thioglycosidic bond to enzymatic hydrolysis.

Experimental Protocol for Assessing Enzymatic Stability

This section provides a detailed, step-by-step methodology for comparing the enzymatic stability of 4-APTG and 4-APG. The protocol is designed to be self-validating by including appropriate controls.

Objective:

To determine and compare the kinetic parameters (Km and Vmax) of β-glucosidase-catalyzed hydrolysis of 4-aminophenyl β-D-glucopyranoside (4-APG) and 4-aminophenyl 1-thio-β-D-glucopyranoside (4-APTG).

Principle:

The hydrolysis of both substrates by β-glucosidase releases 4-aminophenol. The rate of 4-aminophenol formation can be monitored spectrophotometrically at a wavelength where it absorbs, allowing for the calculation of initial reaction velocities.

Materials:

-

4-aminophenyl β-D-glucopyranoside (4-APG)

-

4-aminophenyl 1-thio-β-D-glucopyranoside (4-APTG)

-

β-Glucosidase (from almonds or other suitable source)

-

Sodium acetate buffer (e.g., 50 mM, pH 5.0)

-

Sodium carbonate solution (e.g., 200 mM) for stopping the reaction

-

UV-Vis spectrophotometer and cuvettes

-

Thermostated water bath or incubator

-

Micropipettes and tips

Experimental Workflow

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of 4-APG and 4-APTG in the assay buffer. A typical concentration range for the final assay might be 0.1 to 5 mM.

-

Prepare a stock solution of β-glucosidase in the assay buffer. The final concentration should be chosen to yield a linear reaction rate within the chosen incubation time.

-

Prepare the sodium acetate buffer and the sodium carbonate stop solution.

-

-

Standard Curve for 4-Aminophenol:

-

Prepare a series of known concentrations of 4-aminophenol in the assay buffer.

-

To each standard, add the stop solution in the same volume as will be used in the enzymatic assay.

-

Measure the absorbance at the appropriate wavelength (e.g., ~405 nm after alkalinization with the stop solution).

-

Plot absorbance versus concentration to create a standard curve. This is crucial for converting absorbance changes into product concentrations.

-

-

Enzymatic Assay:

-

Set up a series of microcentrifuge tubes, each containing a different final concentration of either 4-APG or 4-APTG in the assay buffer.

-

Include a "no-substrate" control (buffer only) and a "no-enzyme" control for each substrate concentration to account for any background absorbance or non-enzymatic hydrolysis.

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small, fixed volume of the β-glucosidase solution to each tube and mix quickly.

-

Incubate the reactions for a predetermined time. This time will likely need to be significantly longer for 4-APTG than for 4-APG to obtain a measurable signal.

-

Stop the reaction by adding a volume of the sodium carbonate solution. This will also develop the color of the 4-aminophenol.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each reaction mixture.

-

Subtract the absorbance of the "no-enzyme" control from the corresponding reaction tubes.

-

Use the 4-aminophenol standard curve to convert the corrected absorbance values into the concentration of product formed.

-

Calculate the initial velocity (V₀) for each substrate concentration (in µmol of product per minute).

-

Plot V₀ versus substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values for each substrate.

-

Implications for Research and Drug Development

The marked difference in enzymatic stability between S- and O-glucosides has significant practical implications:

-

Drug Design: For drugs that are susceptible to cleavage by glycosidases in the body, replacing an O-glycosidic bond with a thioglycosidic one can substantially increase the drug's metabolic stability and bioavailability.[3][11][12][13] This is a key strategy in the development of glycomimetic drugs.

-

Enzyme Inhibitors: The high affinity (similar Km) but low reactivity of thioglycosides makes them excellent candidates for competitive inhibitors of glycosidases.[14]

-

Biochemical Probes: The differential hydrolysis rates allow for the design of specific probes to study enzyme activity and cellular processes.

Conclusion

The substitution of an oxygen atom with a sulfur atom in the glycosidic linkage of 4-aminophenyl β-D-glucopyranoside results in a profound increase in stability against enzymatic hydrolysis by β-glucosidase. This guide has detailed the molecular basis for this stability, provided a framework for its quantitative assessment, and outlined a robust experimental protocol for its verification. For researchers in the life sciences, a thorough understanding of the properties of S- versus O-glycosidic bonds is essential for the rational design of more stable and effective therapeutic agents and biological tools.

References

-

Proposed “retaining” mechanism for hydrolysis of β-glycosidic bond by β-glucosidase. ResearchGate. Available at: [Link]

-

β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. Available at: [Link]

-

Reactive Thioglucoside Substrates for β-Glucosidase. National Institutes of Health (NIH). Available at: [Link]

-

The mechanism of action of glycosidases. PubMed. Available at: [Link]

-

Reactive Thioglucoside Substrates for β-Glucosidase. ResearchGate. Available at: [Link]

-

β-Glucosidases. National Institutes of Health (NIH). Available at: [Link]

-

Thioglycoside hydrolysis catalyzed by beta-glucosidase. PubMed. Available at: [Link]

-

Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. PubMed. Available at: [Link]

-

New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. Available at: [Link]

-

Thioglycoside hydrolysis catalyzed by {beta}-glucosidase. OSTI.GOV. Available at: [Link]

- Thioglycosides as pharmaceutically active agents. Google Patents.

-

Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. National Institutes of Health (NIH). Available at: [Link]

-

Thioglycosides as inhibitors of hSGLT1 and hSGLT2: potential therapeutic agents for the control of hyperglycemia in diabetes. PubMed. Available at: [Link]

-

Synthetic analogs of natural glycosides in drug discovery and development. ResearchGate. Available at: [Link]

-

β-Glucosidase. Wikipedia. Available at: [Link]

-

Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi. SCIRP. Available at: [Link]

-

Exploring the diversity of β-glucosidase: Classification, catalytic mechanism, molecular characteristics, kinetic models, and applications. PubMed. Available at: [Link]

-

Glycosidic bond. Khan Academy. Available at: [Link]

-

Synthesis of C- and S-Glycosides. ResearchGate. Available at: [Link]

-

Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. Frontiers. Available at: [Link]

-

KINETIC CHARACTERIZATION OF ALMOND BETA-GLUCOSIDASE. Stilus. Available at: [Link]

-

Stability of Enzyme-Modified Flavonoid C- and O-Glycosides from Common Buckwheat Sprout Extracts during In Vitro Digestion and Colonic Fermentation. ACS Publications. Available at: [Link]

-

Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. MDPI. Available at: [Link]

-

Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. ResearchGate. Available at: [Link]

-

4-Aminophenyl-β-D-galactopyranoside, 98%. BIO Pharma Production. Available at: [Link]

Sources

- 1. Reactive Thioglucoside Substrates for β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioglycoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]